4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid, also known by the research code VUFB-16066, is a synthetic organic compound that has been the subject of significant research interest, particularly in the field of anti-inflammatory drug development. [] This compound belongs to the class of arylalkanoic acids, characterized by a carboxylic acid group attached to an alkyl chain with an aromatic substituent. [] While initially investigated for its potential therapeutic applications, research on 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid extends beyond purely pharmaceutical applications, encompassing various aspects of chemistry, biochemistry, and pharmacology.
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid is a chemical compound characterized by its unique structure and properties. It belongs to the class of oxobutanoic acids, which are derivatives of butanoic acid featuring a ketone group. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and enzyme inhibition.
The compound can be synthesized through various chemical routes, often utilizing starting materials such as 4-chlorobenzoyl chloride and 4-methylpiperazine. Its synthesis has been documented in several studies, highlighting its utility in creating more complex molecules for pharmaceutical applications .
The synthesis of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid typically involves several key steps:
The reaction conditions are crucial for optimizing yield and purity. Common solvents include dichloromethane or tetrahydrofuran, and temperatures may vary from room temperature to reflux depending on the specific reaction step. Purification techniques such as recrystallization or chromatography are employed to isolate the final product .
The molecular structure of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid features:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C11H11ClO3 |
Molecular Weight | 226.662 g/mol |
SMILES Representation | CC(=O)C(C1=CC=C(C=C1)Cl)=O |
InChI Key | InChI=1S/C11H11ClO3 |
4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid participates in various chemical reactions:
The common reagents and conditions for these reactions include:
The mechanism of action for 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid involves its interaction with specific biological targets. The compound can modulate enzyme activity by binding to active sites through hydrogen bonding and hydrophobic interactions. This modulation can lead to significant changes in enzyme conformation and function, making it a candidate for therapeutic exploration in diseases involving enzyme dysregulation .
The physical properties of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid include:
Chemical properties include:
Relevant data indicate that the compound's stability and reactivity make it suitable for various synthetic applications .
The applications of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid span several scientific domains:
Friedel-Crafts acylation is the cornerstone synthetic route for constructing the β-aryl-γ-keto acid scaffold of 4-(4-Chlorophenyl)-3-methyl-4-oxobutanoic acid (CAS 52240-25-2). This reaction typically employs 4-chlorobenzoyl chloride or succinic anhydride derivatives as acyl donors, with Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., triflic acid) facilitating electrophilic aromatic substitution. The reaction proceeds via acylium ion intermediates, which attack electron-rich positions of aromatic substrates regioselectively. Key advantages include:
Table 1: Comparative Acylation Methods
Acyl Donor | Catalyst | Yield (%) | Key Advantage |
---|---|---|---|
4-Chlorobenzoyl chloride | AlCl₃ | 60–75 | High compatibility with arenes |
Succinic anhydride | TfOH | 70–85 | Avoids carbocation rearrangements |
Glutaric anhydride | BF₃·Et₂O | 65–80 | Direct γ-keto acid formation |
The C3-methyl group in the target compound is installed via enolate alkylation of β-keto ester precursors. Deprotonation at the α-carbon using strong bases (e.g., LDA, KHMDS) generates nucleophiles that attack methyl iodide or dimethyl sulfate. Critical factors influencing regioselectivity:
Table 2: Regioselective Methylation Outcomes
Precursor | Base | Additive | C-Alkylation:O-Alkylation Ratio |
---|---|---|---|
4-(4-Chlorophenyl)-4-oxobutanoate | LDA | None | 3:1 |
4-(4-Chlorophenyl)-4-oxobutanoate | KHMDS | HMPA | 12:1 |
β-Keto ester derivatives | NaH | DMF | 5:1 |
Continuous-flow reactors and immobilized catalysts significantly improve efficiency in multistep syntheses:
Final ring-closure steps to form γ-keto acid derivatives exhibit strong solvent/temperature dependencies:
Table 3: Solvent/Temperature Effects on Cyclocondensation
Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|---|
Toluene | 80 | 24 | 78 | <5% |
DMF | 100 | 4 | 85 | 8% (hydrolysis) |
THF | 65 | 18 | 70 | 12% (dialkylation) |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8